GC Retention Index Differentiation from Other Hexanoic Acid Esters
Esters of 2,3-dimethylbutanoic acid exhibit distinct retention index (RI) values that differentiate them from esters of other hexanoic acid isomers, enabling unambiguous identification in complex mixtures. On a non-polar DB-5MS GC column, the 3-phenylpropyl ester of 2,3-dimethylbutanoic acid has an RI of 1564, compared to 1529 for 2,2-dimethylbutanoic acid ester, 1538 for 3,3-dimethylbutanoic acid ester, and 1579 for 2-methylpentanoic acid ester [1]. On a polar HP-Innowax column, the RI is 2051, versus 1981 for 2,2-dimethylbutanoic acid ester, 2013 for 3,3-dimethylbutanoic acid ester, and 2081 for 2-methylpentanoic acid ester [1]. These differences, validated with triplicate analyses showing <1 RI unit precision, provide a robust basis for chromatographic resolution and identification [1].
| Evidence Dimension | GC Retention Index (RI) of 3-phenylpropyl esters on DB-5MS (non-polar) and HP-Innowax (polar) columns |
|---|---|
| Target Compound Data | RI = 1564 (DB-5MS); 2051 (HP-Innowax) |
| Comparator Or Baseline | 2,2-Dimethylbutanoic acid ester: RI = 1529 (DB-5MS), 1981 (HP-Innowax); 3,3-Dimethylbutanoic acid ester: RI = 1538 (DB-5MS), 2013 (HP-Innowax); 2-Methylpentanoic acid ester: RI = 1579 (DB-5MS), 2081 (HP-Innowax) |
| Quantified Difference | ΔRI (2,3- vs. 2,2-dimethyl) = +35 (DB-5MS), +70 (HP-Innowax); ΔRI (2,3- vs. 3,3-dimethyl) = +26 (DB-5MS), +38 (HP-Innowax); ΔRI (2,3- vs. 2-methylpentanoic) = -15 (DB-5MS), -30 (HP-Innowax) |
| Conditions | GC-MS analysis on DB-5MS (30 m × 0.25 mm, 0.25 μm film) and HP-Innowax columns; RI determined relative to n-alkanes C13–C20 and C17–C26; precision confirmed by triplicate analysis with <1 RI unit variation. |
Why This Matters
For analytical chemists and natural product researchers, these quantified RI differences enable reliable identification and quantification of 2,3-dimethylbutanoic acid-derived esters in complex mixtures without the need for authentic standards of every isomer.
- [1] Mladenović, M. Z., et al. Synthesis of Small Libraries of Natural Products: Part II: Identification of a New Natural Product from the Essential Oil of Pleurospermum austriacum (L.) Hoffm. (Apiaceae). Molecules 2023, 28(12), 4574. View Source
